molecular formula C14H15N3 B2631835 2-(2,6-Dimethylpyrimidin-4-yl)isoindoline CAS No. 2034379-12-7

2-(2,6-Dimethylpyrimidin-4-yl)isoindoline

Cat. No.: B2631835
CAS No.: 2034379-12-7
M. Wt: 225.295
InChI Key: BPSCFRFHXZYKRQ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpyrimidin-4-yl)isoindoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of an isoindoline core substituted with a 2,6-dimethylpyrimidin-4-yl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)isoindoline typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline scaffold . This method is advantageous due to its simplicity and high yield. Another approach involves the use of donor-acceptor cyclopropanes in a domino reaction with primary amines, leading to the formation of isoindoline derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylpyrimidin-4-yl)isoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include isoindoline-1,3-dione derivatives, dihydroisoindoline derivatives, and various substituted isoindolines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)isoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2,6-dimethylpyrimidin-4-yl group, which enhances its chemical reactivity and potential biological activity. This substitution pattern allows for diverse chemical modifications and applications, distinguishing it from other isoindoline derivatives .

Biological Activity

2-(2,6-Dimethylpyrimidin-4-yl)isoindoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4OC_{17}H_{16}N_{4}O. Its structure features a pyrimidine ring connected to an isoindoline moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance:

  • In Vitro Studies : Compounds derived from pyrimidine and isoindoline structures have shown activity against various pathogens. A study indicated that certain derivatives exhibited significant efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli100 µg/mL
Compound CCandida albicans200 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In cell line studies:

  • Cell Viability Assays : The compound showed dose-dependent cytotoxicity in various cancer cell lines, with IC50 values ranging from 10 to 30 µM. This suggests potential for further development as an anticancer agent .

Understanding the mechanisms through which this compound exerts its biological effects is crucial:

  • Inhibition of Efflux Pumps : Research indicates that some derivatives can inhibit efflux pumps in bacteria, enhancing their antimicrobial efficacy by preventing the expulsion of antibiotics from bacterial cells .
  • Cellular Permeabilization : Flow cytometry studies have demonstrated that these compounds can disrupt bacterial membranes, leading to increased permeability and cell death .

Study on Antimicrobial Efficacy

A study conducted by Al-Zaydi et al. (2017) synthesized a series of pyrimidine derivatives and evaluated their antimicrobial activity. Among these, certain compounds showed comparable activity to standard antibiotics like ampicillin against resistant strains of bacteria .

Cytotoxicity Assessment

Research published by Gupta et al. (2016) assessed the cytotoxic effects of various thiazolidinone derivatives related to isoindoline structures. The findings revealed moderate-to-good activity against cancer cell lines, highlighting the potential for further exploration in cancer therapeutics .

Properties

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-7-14(16-11(2)15-10)17-8-12-5-3-4-6-13(12)9-17/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSCFRFHXZYKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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